molecular formula C11H17NS B7998672 4-[(Diethylamino)methyl]thiophenol

4-[(Diethylamino)methyl]thiophenol

Cat. No.: B7998672
M. Wt: 195.33 g/mol
InChI Key: QUIBAGYBGLIRMF-UHFFFAOYSA-N
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Description

4-[(Diethylamino)methyl]thiophenol is an organic compound with the molecular formula C11H17NS. It is a thiophenol derivative, characterized by the presence of a diethylamino group attached to the benzene ring through a methylene bridge. This compound is primarily used in research and development, particularly in the fields of organic synthesis and pharmaceutical testing .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Diethylamino)methyl]thiophenol typically involves the reaction of 4-chloromethylthiophenol with diethylamine. The reaction is carried out under basic conditions, often using a solvent such as ethanol or methanol. The general reaction scheme is as follows:

4-Chloromethylthiophenol+DiethylamineThis compound\text{4-Chloromethylthiophenol} + \text{Diethylamine} \rightarrow \text{this compound} 4-Chloromethylthiophenol+Diethylamine→this compound

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same basic reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(Diethylamino)methyl]thiophenol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Disulfides: Formed through oxidation of the thiol group.

    Sulfonic Acids: Another product of thiol oxidation.

    Substituted Thiophenols: Formed through nucleophilic substitution reactions.

Scientific Research Applications

4-[(Diethylamino)methyl]thiophenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(Diethylamino)methyl]thiophenol involves its interaction with various molecular targets. The diethylamino group can act as a nucleophile, participating in substitution reactions. The thiol group can undergo oxidation, leading to the formation of disulfides or sulfonic acids. These reactions are crucial in the compound’s role as an intermediate in organic synthesis and pharmaceutical applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(Diethylamino)methyl]thiophenol is unique due to the presence of the diethylamino group, which enhances its nucleophilicity and makes it more versatile in organic synthesis compared to its analogs. This compound’s ability to undergo a variety of chemical reactions makes it valuable in research and industrial applications.

Properties

IUPAC Name

4-(diethylaminomethyl)benzenethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NS/c1-3-12(4-2)9-10-5-7-11(13)8-6-10/h5-8,13H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUIBAGYBGLIRMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=CC=C(C=C1)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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